1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one
CAS No.:
Cat. No.: VC18257148
Molecular Formula: C13H13ClO2
Molecular Weight: 236.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H13ClO2 |
---|---|
Molecular Weight | 236.69 g/mol |
IUPAC Name | 1-(5-chloro-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one |
Standard InChI | InChI=1S/C13H13ClO2/c1-7(2)12(15)11-6-9-5-10(14)4-8(3)13(9)16-11/h4-7H,1-3H3 |
Standard InChI Key | ZIKWGTCVIYIVMU-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC2=C1OC(=C2)C(=O)C(C)C)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzofuran core substituted with a chlorine atom at the 5-position and a methyl group at the 7-position. A 2-methylpropan-1-one moiety is attached to the 2-position of the benzofuran ring (Fig. 1) .
Molecular Formula:
Molecular Weight: 236.70 g/mol
IUPAC Name: 1-(5-Chloro-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one
InChIKey: ZIKWGTCVIYIVMU-UHFFFAOYSA-N
Synthesis and Production
Synthetic Routes
The compound is synthesized via a multi-step process:
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Benzofuran Core Formation: Cyclization of 5-chloro-7-methylsalicylaldehyde derivatives with β-keto esters under basic conditions .
-
Ketone Introduction: Friedel-Crafts acylation using isobutyryl chloride in the presence of Lewis acids (e.g., AlCl₃) .
Optimization Notes:
Industrial Scalability
Continuous flow reactors enhance efficiency for large-scale production, ensuring consistent yields . Automated systems maintain optimal temperatures (60–80°C) and solvent ratios .
Chemical Reactivity
Functional Group Transformations
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Reduction | NaBH₄, MeOH | Secondary alcohol |
Nucleophilic Substitution | NH₃, EtOH | Amine derivatives |
Oxidation | KMnO₄, H₂O | Carboxylic acid |
The chlorine atom’s electronegativity directs electrophilic substitutions to the 4- and 6-positions of the benzofuran ring .
Biological Activity and Applications
Compound | Activity (IC₅₀) | Target Cell Line |
---|---|---|
Bromo Analog | 15 µM | MCF-7 (Breast Cancer) |
Chloro Derivative | Data Pending | N/A |
Industrial Applications
Comparison with Analogous Compounds
Table 2: Chloro vs. Bromo Benzofuran Derivatives
Property | Chloro Derivative | Bromo Analog |
---|---|---|
Molecular Weight | 236.70 g/mol | 281.15 g/mol |
Reactivity | Moderate electrophile | Enhanced leaving group |
Bioactivity | Potential antimicrobial | Confirmed anticancer |
The chloro group’s smaller size may improve membrane permeability compared to brominated analogs .
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